4-Methyl(1,2,4)triazino(4,3-b)indazole

Description

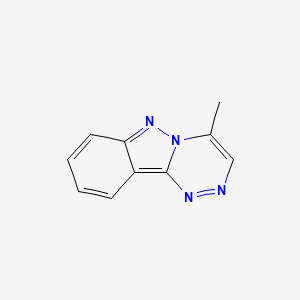

Structure

3D Structure

Properties

CAS No. |

79441-96-6 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

4-methyl-[1,2,4]triazino[4,3-b]indazole |

InChI |

InChI=1S/C10H8N4/c1-7-6-11-12-10-8-4-2-3-5-9(8)13-14(7)10/h2-6H,1H3 |

InChI Key |

MAKJBYCYPBDSLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC2=C3C=CC=CC3=NN12 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 1,2,4 Triazino 4,3 B Indazole and Its Structural Analogs

Historical Context and Early Synthetic Approaches to Triazino[4,3-b]indazole Systems

Early methods for constructing the triazino[4,3-b]indazole core primarily relied on established cyclocondensation reactions using readily available indazole-based starting materials. These foundational strategies were crucial in providing the first access to this class of compounds.

Synthesis via Interaction of 3-Hydrazinoindazole (B13614035) and α-Dicarbonyl Compounds

One of the most classical and straightforward methods for constructing the 1,2,4-triazine (B1199460) ring is the condensation of a hydrazine (B178648) derivative with a 1,2-dicarbonyl compound. In the context of the triazino[4,3-b]indazole system, this involves the reaction of 3-hydrazinoindazole with an appropriate α-dicarbonyl compound.

The reaction mechanism proceeds through initial condensation between one of the hydrazine nitrogens and one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the remaining terminal hydrazine nitrogen onto the second carbonyl group, followed by dehydration to yield the aromatic triazine ring. For the synthesis of the parent 4-methyl derivative, the α-dicarbonyl reactant would be pyruvaldehyde (methylglyoxal) or a related equivalent. This approach offers a direct route to the fused system, leveraging the inherent reactivity of the chosen precursors.

| Reactant 1 | Reactant 2 (Example for 4-Methyl derivative) | Reaction Type | Key Transformation |

|---|---|---|---|

| 3-Hydrazinoindazole | Pyruvaldehyde | Cyclocondensation | Formation of a hydrazone followed by intramolecular cyclization and dehydration. |

Methodologies Involving Indazole-3-Diazonium Salts and Diazoanhydrides

Another early strategy involves the use of highly reactive indazole-3-diazonium salts. These intermediates, typically generated in situ from 3-aminoindazole, can serve as electrophilic partners in cyclization reactions. One documented approach involves the reaction of heterocyclic diazonium salts with active methylene (B1212753) compounds, leading to hydrazone intermediates that subsequently cyclize.

For instance, a versatile building block can be reacted with an indazole diazonium salt to form a hydrazone. This intermediate can then undergo intramolecular cyclization upon heating, often in a solvent like pyridine (B92270), to furnish the nih.govresearchgate.netacs.orgtriazino[4,3-b]indazole core. This method capitalizes on the reactivity of diazonium species to form a new nitrogen-carbon bond, which is followed by a ring-closing step to construct the triazine ring. The use of diazo compounds and diazonium salts provides a powerful, albeit sometimes hazardous, route to nitrogen-rich heterocycles. nih.govresearchgate.netacs.org

Contemporary Synthetic Strategies for 1,2,4-Triazino[4,3-b]indazoles

Modern synthetic chemistry has introduced more efficient and versatile methods, including domino reactions, tandem sequences, and transition-metal-catalyzed processes, to build complex heterocyclic frameworks with greater control and in higher yields.

Annulation Reactions for the Construction of the Fused Ring System

Annulation reactions, particularly domino or tandem sequences, have become a powerful tool for the one-pot synthesis of heterocyclic systems. rsc.org These strategies involve a series of consecutive reactions where the product of the first reaction becomes the substrate for the next, without the need to isolate intermediates. For the synthesis of 1,2,4-triazine derivatives, [4+2] domino annulation reactions have been developed using readily available starting materials. rsc.org

A plausible contemporary approach for the triazino[4,3-b]indazole system would involve a [3+2] or [3+3] domino annulation. researchgate.net For example, a suitably functionalized indazole could act as a synthon that reacts with a three-atom partner, such as a nitrile imine, to rapidly assemble the triazine ring. Such methods are prized for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. rsc.org

Tandem Reaction Sequences (e.g., Abnormal Staudinger/Intramolecular Aza-Wittig/Isomerization) for Related Triazino-Indazole Frameworks

Tandem reactions that form multiple bonds in a single pot offer significant advantages in efficiency. The Staudinger / aza-Wittig reaction is a prime example of such a sequence. This reaction typically involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide (iminophosphorane), which can then react with an internal electrophile (like a ketone or ester) to form a new ring.

An appropriately designed precursor, such as an indazole derivative bearing both an azide and a carbonyl group in a suitable relationship, could theoretically undergo an intramolecular Staudinger / aza-Wittig reaction. The sequence would initiate with the formation of the iminophosphorane, followed by intramolecular cyclization onto the carbonyl group to form the triazine ring fused to the indazole core. This powerful, nitrogen-bond-forming strategy has been used to access various nitrogen heterocycles, including indazoles themselves from different precursors. nih.govrsc.orgmdpi.comnih.gov

| Strategy | Key Reactants/Intermediates | Core Concept | Advantages |

|---|---|---|---|

| Annulation Reactions | Functionalized indazole, multi-atom synthons (e.g., nitrile imines) | Domino/tandem [n+m] cycloaddition to rapidly build the ring system. rsc.orgresearchgate.net | High efficiency, atom economy, one-pot synthesis. |

| Tandem Staudinger/Aza-Wittig | Azido-carbonyl indazole precursor, phosphine | In situ formation of an iminophosphorane followed by intramolecular cyclization. nih.govrsc.org | Mild reaction conditions, high functional group tolerance. |

| Coupling & Cyclization | Halogenated indazole, coupling partner (e.g., hydrazine derivative) | Initial bond formation via coupling (e.g., Pd-catalyzed), followed by a separate intramolecular ring-closing step. | Modular approach, allows for diverse substitution patterns. |

Coupling Reactions and Intramolecular Cyclization Protocols

A highly modular and widely used modern approach involves the combination of a transition-metal-catalyzed cross-coupling reaction to assemble a key precursor, followed by an intramolecular cyclization step. For example, a halogenated indazole could be coupled with a hydrazine derivative using a palladium catalyst. The resulting intermediate would then possess all the necessary atoms and be correctly positioned to undergo intramolecular cyclization to form the final triazino[4,3-b]indazole product.

This strategy offers excellent control over the substitution patterns on the final molecule, as a wide variety of coupling partners can be employed. The cyclization step can often be induced by heat or by treatment with an acid or base, leading to the stable, fused aromatic system. This two-step sequence separates the construction of the key carbon-nitrogen or nitrogen-nitrogen bond from the final ring-forming event, providing a robust and flexible route to the target heterocycle.

Exploration of Regioselectivity and Stereoselectivity in the Synthesis of Triazino[4,3-b]indazole Derivatives

The synthesis of triazino[4,3-b]indazole derivatives often involves the initial functionalization of the indazole ring, a critical step where regioselectivity plays a pivotal role. The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2), and the selective substitution at either position is a key challenge that dictates the final structure of the fused heterocyclic system.

Research into the N-alkylation of the 1H-indazole scaffold has shown that the distribution of N1 and N2 regioisomers is highly dependent on reaction conditions, such as the base and solvent used, as well as the electronic and steric effects of substituents on the indazole ring. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 regioselectivity in the alkylation of various C-3 substituted indazoles. nih.gov In some cases, over 99% N1 regioselectivity has been observed for substrates like 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles. nih.gov

Conversely, excellent N2 regioselectivity can be achieved by manipulating the substituents on the indazole core. The presence of electron-withdrawing groups like nitro (NO₂) or methyl carboxylate (CO₂Me) at the C-7 position has been shown to direct alkylation preferentially to the N2 position. nih.gov This directing effect is a crucial consideration in the multi-step synthesis of complex derivatives. A study reported that using cesium carbonate (Cs₂CO₃) as the base can promote N2-alkylation, while a combination of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) can favor N1-substitution, demonstrating that the choice of reagents can effectively control the regiochemical outcome. beilstein-journals.org

The general synthetic route to the beilstein-journals.orgnih.govmolaid.comtriazino[4,3-b]indazole core often proceeds through the intramolecular cyclization of a suitable precursor. One established method involves the reaction of 3-(4-(2-phenyldiazenyl)-2-oxo-2H-chromen-3-yl)-3-oxopropanenitrile with heterocyclic diazonium salts to form hydrazone intermediates. researchgate.net These hydrazones then undergo intramolecular cyclization upon refluxing in pyridine to yield the final beilstein-journals.orgnih.govmolaid.comtriazino[4,3-b]indazole derivatives. researchgate.net The regioselectivity in this cyclization step is generally high, leading to the desired fused ring system.

While stereoselectivity is a less commonly discussed factor for the largely planar triazino[4,3-b]indazole system itself, it becomes highly relevant when chiral centers are introduced into the substituents. In the synthesis of related fused triazole systems, such as triazolothiadiazines, diastereoselective reactions have been reported, with NMR analysis confirming the formation of specific stereoisomers. bohrium.com These principles of achieving stereocontrol could be applied to syntheses involving chiral starting materials or reagents to produce enantiomerically pure triazino[4,3-b]indazole derivatives.

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

Innovations in Synthetic Procedures: Catalyst-Free and Environmentally Conscious Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize or eliminate the use of hazardous catalysts and solvents. For the synthesis of heterocyclic compounds, including structures related to the triazino[4,3-b]indazole scaffold, several innovative, catalyst-free, and environmentally conscious approaches have been reported.

One notable trend is the development of catalyst- and additive-free annulation reactions. For example, an efficient synthesis of pyrazino[1,2-b]indazoles has been achieved through the intermolecular annulation of indazole aldehydes with propargylic amines under catalyst- and additive-free conditions. rsc.org This method is praised for its wide substrate scope, high atom economy, and environmental advantages. rsc.org Such a strategy, if adapted, could provide a greener pathway to the triazino[4,3-b]indazole core by avoiding the use of metal catalysts or strong bases.

Solvent-free and mechanochemical methods are also gaining traction. The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported via a mechanochemical, solvent-free, and catalyst-free one-pot reaction with quantitative yields. nih.gov These techniques reduce waste and energy consumption, and their application to the synthesis of triazino[4,3-b]indazole derivatives could represent a significant step forward in sustainable chemical manufacturing.

Furthermore, the use of water or ethanol-water mixtures as environmentally benign solvent systems is being explored. A green and highly efficient method for synthesizing novel substituted -1H-indazol-3-amine derivatives involves a cyclocondensation reaction in an EtOH-H₂O medium under ultrasound irradiation. repec.org While this specific example uses a ceric (IV) ammonium (B1175870) nitrate (B79036) catalyst, the principle of using greener solvents and energy sources is directly applicable. repec.org

The concept of catalyst-free, one-pot synthesis has also been applied to the creation of 1,3-diazoheterocycle fused 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions at room temperature. raco.cat This highlights a move towards milder reaction conditions that reduce energy costs and the potential for side reactions.

Table 2: Examples of Innovative and Greener Synthetic Approaches

Advanced Spectroscopic and Structural Characterization Techniques for 4 Methyl 1,2,4 Triazino 4,3 B Indazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Dynamics

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For 4-Methyl(1,2,4)triazino(4,3-b)indazole, various NMR techniques are employed to map out the connectivity and spatial relationships of its atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H-NMR spectrum of a related compound, 3-methyl-1-phenyl-1H-indazole, shows distinct signals for the methyl and aromatic protons. rsc.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (s, 3H) appear as a singlet at approximately 2.67 ppm. rsc.org The aromatic protons present a more complex pattern of multiplets in the range of 7.21 to 7.74 ppm. rsc.org Specifically, these can be observed as a multiplet (m, 4H) between 7.71 and 7.74 ppm, another multiplet (m, 2H) from 7.50 to 7.54 ppm, a multiplet (m, 1H) between 7.40 and 7.44 ppm, and a doublet of doublets (dd, J = 14.6, 7.3 Hz, 1H) at 7.32 ppm, along with a triplet (t, J = 7.5 Hz, 1H) at 7.21 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton of the molecule. For the analogous 3-methyl-1-phenyl-1H-indazole, the ¹³C-NMR spectrum in CDCl₃ reveals signals for the methyl carbon and the various aromatic carbons. rsc.org The methyl carbon resonates at approximately 11.9 ppm. rsc.org The aromatic carbons appear at various chemical shifts: 110.4, 120.6, 120.8, 122.4, 124.9, 126.1, 127.2, 129.4, 139.5, 140.3, and 144.0 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Data for a Related Indazole System

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Group | 2.67 (s, 3H) | 11.9 |

| Aromatic C-H | 7.21-7.74 (m) | 110.4, 120.6, 120.8, 122.4, 124.9, 126.1, 127.2, 129.4 |

| Quaternary C | - | 139.5, 140.3, 144.0 |

Data is for 3-methyl-1-phenyl-1H-indazole in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is standard for structural elucidation of complex heterocyclic systems. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, helping to establish the sequence of protons in the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps in piecing together the entire molecular framework, including the fusion of the triazine and indazole ring systems. For similar complex structures, such as dihydroazolo[5,1-c] rsc.orgnih.govnih.govtriazines, HSQC and HMBC are instrumental in confirming assignments. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 3-methyl-1-phenyl-1H-indazole, recorded using a KBr pellet, shows characteristic absorption bands. rsc.org These include peaks at 1594 cm⁻¹, 1507 cm⁻¹, 1443 cm⁻¹, and 750 cm⁻¹. rsc.org These frequencies are indicative of the vibrations of the fused aromatic ring system. The C=C and C=N stretching vibrations within the heterocyclic rings typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The peak at 750 cm⁻¹ is characteristic of C-H out-of-plane bending in the aromatic rings. rsc.org

Table 2: Characteristic IR Absorption Bands for a Related Indazole System

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 1594 | Aromatic C=C/C=N Stretching |

| 1507 | Aromatic C=C/C=N Stretching |

| 1443 | Aromatic C=C/C=N Stretching |

| 750 | Aromatic C-H Out-of-Plane Bending |

Data is for 3-methyl-1-phenyl-1H-indazole. rsc.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For a related compound, 3-methyl-1-phenyl-1H-indazole, the calculated mass for the protonated molecule [M+H]⁺ is C₁₄H₁₃N₂⁺, which corresponds to a theoretical m/z of 209.1073. rsc.org The experimentally found value would be very close to this, confirming the elemental composition. Similarly, for another related structure, the calculated m/z for C₁₈H₁₆N₃⁺ ([M+H]⁺) was 274.1339, with the found value being 274.1337, demonstrating the high precision of HRMS. rsc.org The molecular weight of this compound is 184.1973 g/mol . ncats.io

X-ray Diffraction Analysis for Definitive Solid-State Structural Elucidation and Conformational Insights

Single-crystal X-ray diffraction stands as the unequivocal technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides definitive proof of a molecule's structure, including absolute configuration, and offers detailed insights into conformational features such as bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. nih.govmdpi.com For complex fused heterocyclic systems like the triazinoindazoles, where multiple tautomeric forms or isomers are possible, X-ray crystallography is indispensable for unambiguous structural assignment. nih.govmdpi.com

While a dedicated crystal structure for this compound has not been reported, analysis of structurally analogous fused triazole systems offers a robust proxy for understanding the key structural features that might be anticipated. A relevant case study is the X-ray analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3 ), which shares a fused heterocyclic core. jyu.fimdpi.comresearchgate.net

The crystallographic analysis of this related compound provided a wealth of structural information. The final molecular structure was confirmed by single-crystal X-ray diffraction analysis, which revealed critical details about its solid-state conformation. jyu.fimdpi.com

Crystallographic Data for a Structurally Related Fused Triazole System (Compound 3)

| Parameter | Value | Reference |

| Crystal System | Triclinic | jyu.fimdpi.com |

| Space Group | P-1 | jyu.fimdpi.com |

| a (Å) | 5.9308(2) | jyu.fimdpi.com |

| b (Å) | 10.9695(3) | jyu.fimdpi.com |

| c (Å) | 14.7966(4) | jyu.fimdpi.com |

| α (°) ** | 100.5010(10) | jyu.fimdpi.com |

| β (°) | 98.6180(10) | jyu.fimdpi.com |

| γ (°) ** | 103.8180(10) | jyu.fimdpi.com |

This data represents a related structural analog and is presented to illustrate the type of information obtained from X-ray diffraction studies.

Furthermore, the analysis of the crystal packing of the analogue revealed the presence of various non-covalent interactions. Hirshfeld surface analysis indicated that interactions such as C…H, N…H, and π–π stacking are significant forces that stabilize the crystal lattice. jyu.fimdpi.com For the this compound system, one would similarly expect the planar indazole and triazine rings to engage in such π–π stacking interactions, a common feature in aromatic compounds that influences their material properties. jyu.fi The methyl group would introduce specific steric constraints and could participate in weaker C-H…π or C-H…N interactions.

The definitive elucidation of the solid-state structure and conformational preferences of this compound awaits dedicated single-crystal X-ray diffraction studies. Such an analysis would be crucial to confirm the connectivity of the fused ring system, determine the planarity of the core, and understand the intermolecular forces that dictate its crystal packing.

Structure Activity Relationship Sar Studies Pertaining to 4 Methyl 1,2,4 Triazino 4,3 B Indazole and Its Analogs

Methodological Frameworks for SAR Elucidation in Complex Heterocyclic Systems

The elucidation of Structure-Activity Relationships (SAR) for complex heterocyclic systems like triazino[4,3-b]indazoles relies on a combination of theoretical principles and advanced spectroscopic techniques. numberanalytics.com The fundamental premise of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its shape, electronic properties, and the specific arrangement of functional groups. numberanalytics.com

Methodologies for unraveling these relationships include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure of newly synthesized analogs. numberanalytics.com X-ray crystallography provides definitive data on the solid-state conformation of molecules, revealing how they are stabilized by various intra- and intermolecular interactions. bohrium.com

Computational and In Silico Modeling: Molecular docking studies are used to predict how ligands bind to receptor helices and other biological targets. This approach helps to rationalize the SAR of different analogs by visualizing their binding modes. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical and machine learning algorithms to correlate physicochemical properties (descriptors) of compounds with their biological activity, providing predictive models for designing more potent analogs. mdpi.com

Systematic Analog Synthesis: A core strategy involves the systematic synthesis of analogs where specific parts of the lead molecule are modified. This can include altering substituents, changing ring systems, or modifying linkers to probe the chemical space around the core scaffold. nih.govnih.gov

These frameworks allow researchers to build a comprehensive understanding of how structural modifications influence the biological profile of compounds based on the triazino[4,3-b]indazole core.

Impact of Substituent Variation on Molecular Interactions and Functional Modulation

The modification of substituents on the triazino[4,3-b]indazole scaffold is a primary strategy for modulating molecular interactions and, consequently, biological function. Research on analogous 1,2,4-triazine (B1199460) systems demonstrates that even minor changes can significantly impact potency and selectivity. nih.gov

For instance, in a series of 1,2,4-triazine GPR84 antagonists, the nature and position of substituents on the triazine core and associated phenyl rings were systematically varied. The introduction of methoxy (B1213986) groups on the phenyl rings at the 5- and 6-positions of the triazine was a key starting point. nih.gov Further exploration of the indole (B1671886) moiety attached to the 3-position of the triazine ring showed that replacing the indole's nitrogen (an H-bond donor) with an H-bond acceptor led to a significant loss of activity, highlighting the critical role of this specific interaction for receptor binding. nih.gov

Similarly, for the 4-Methyl(1,2,4)triazino(4,3-b)indazole scaffold, the methyl group at position 4 is a key feature. Variations at other positions, such as on the indazole ring, would be expected to modulate properties like lipophilicity, solubility, and the potential for additional intermolecular interactions like hydrogen bonds or pi-stacking. Studies on related nitrogen heterocycles show that such modifications are used to optimize potency, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.com

Table 1: Impact of Substituent Variation on GPR84 Antagonist Activity in an Analogous 1,2,4-Triazine Series

| Compound Analoguesort | Key Modificationsort | Observed Activity (pIC50)sort | Referencesort |

|---|---|---|---|

| Indole (Lead Compound) | 1H-Indole at triazine 3-position | 7.8 | nih.gov |

| 6-Azaindole (B1212597) | Replacement of indole C6 with N | 7.7 | nih.gov |

| Imidazopyridine | Isomeric replacement converting H-bond donor to acceptor | <5.0 | nih.gov |

| 3-Methylindole | Methyl group added to indole | 7.5 | nih.gov |

Data sourced from a study on 1,2,4-triazine GPR84 antagonists, analogous to the triazinoindazole core. nih.gov

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. bohrium.com For fused heterocyclic systems like this compound, the core structure is largely planar and rigid. However, substituents attached to this core can possess rotational flexibility, and their preferred orientation can significantly influence molecular recognition.

Scaffold Hopping and Isosteric Replacements in Triazino[4,3-b]indazole Derivatives

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemotypes. nih.govresearchgate.net These techniques involve replacing a central molecular core or a specific functional group with another that retains similar spatial arrangement and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. rsc.org

The triazino[4,3-b]indazole scaffold itself can be seen as a result of such strategies. For example, the indazole motif is a well-known and effective bioisostere for indole. nih.govsemanticscholar.org In drug discovery programs, switching from an indole to an indazole core has led to compounds with improved metabolic stability, oral bioavailability, and plasma clearance. nih.gov One study successfully used a scaffold hop from an indole to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, demonstrating the utility of this specific replacement. nih.gov

Furthermore, the triazine portion of the scaffold can be subject to isosteric replacement. Different heterocyclic rings could be explored to replace the triazine while maintaining the fused structure with the indazole. The 1,2,4-triazole (B32235) ring, for instance, is another heterocyclic system frequently used in bioisosteric modulation. researchgate.netrsc.org Applying these principles to the this compound core could involve:

Indazole Modification: Replacing the indazole ring with other bicyclic heterocycles like benzimidazole (B57391) or azaindole.

Triazine Modification: Replacing the 1,2,4-triazine ring with an alternative heterocyclic system such as a pyrimidine (B1678525) or a different triazine isomer.

Bioisosteric replacement of the methyl group: Substituting the methyl group with other small alkyl or functional groups to fine-tune activity.

Investigation of Ligand Lipophilic Efficiency (LLE) in Structure Optimization

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to balance potency with physicochemical properties to ensure drug-likeness. Ligand Lipophilic Efficiency (LLE) is a key metric used for this purpose. researchgate.net LLE relates the potency of a compound to its lipophilicity (logP or logD) and is calculated as: pIC50 (or pKi) - logP. researchgate.net The goal is to increase potency while minimizing lipophilicity, as high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.netresearchgate.net

In a typical lead optimization campaign, medicinal chemists aim for compounds with higher LLE values. For example, in the development of 1,2,4-triazine GPR84 antagonists, LLE was a critical parameter for comparing analogs. An analog with a 6-azaindole moiety, for instance, was noted for having the most favorable LLE in its series, even though it was slightly less potent than the parent indole compound, because its lipophilicity was lower. nih.gov This indicates a more efficient use of lipophilicity to achieve binding affinity.

For derivatives of this compound, maintaining a good LLE would be essential. As substituents are added to the scaffold to improve potency, their impact on logP must be carefully monitored. A successful optimization strategy would identify substituents that enhance binding affinity without a disproportional increase in lipophilicity.

Table 2: Lipophilic Efficiency of Selected GPR84 Antagonist Analogs

| Compound Analoguesort | pIC50sort | clogPsort | LLE (pIC50 - clogP)sort | Referencesort |

|---|---|---|---|---|

| Indole | 7.8 | 5.3 | 2.5 | nih.gov |

| 6-Azaindole | 7.7 | 4.1 | 3.6 | nih.gov |

| 5-Fluoroindole | 7.6 | 5.5 | 2.1 | nih.gov |

| 3-Methylindole | 7.5 | 5.8 | 1.7 | nih.gov |

Data from a study on analogous 1,2,4-triazine derivatives, illustrating the application of LLE in optimization. nih.gov A higher LLE value is generally more desirable.

Future Trajectories and Uncharted Avenues in 4 Methyl 1,2,4 Triazino 4,3 B Indazole Research

Development of Novel and Highly Efficient Synthetic Methodologies for Diversified Analogs

The future synthesis of 4-Methyl(1,2,4)triazino(4,3-b)indazole analogs will move beyond traditional methods towards more efficient, sustainable, and versatile strategies. A primary avenue of exploration is the application of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high yields and reliability in creating triazole rings. frontiersin.orgnih.gov This approach could be adapted to build the triazine or indazole portions of the core structure or to append a wide variety of substituents, thereby generating diverse libraries of analogs.

Another promising direction is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Developing an MCR for the this compound scaffold would dramatically improve synthetic efficiency. Furthermore, the integration of green chemistry principles, such as the use of ultrasound or mechanochemistry, could lead to more environmentally benign synthetic routes with reduced solvent waste and energy consumption. nih.gov One established method for creating the fused nih.govnih.govnih.govtriazino[4,3-b]indazole system involves the intramolecular cyclization of specific hydrazone precursors upon refluxing in pyridine (B92270), a technique that could be optimized and expanded with modern catalytic systems. researchgate.net

| Synthetic Methodology | Description | Potential Advantages for Analog Synthesis | Relevant Precursors/Intermediates |

| Click Chemistry (CuAAC) | A copper-catalyzed cycloaddition reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. frontiersin.orgnih.gov | High yield, modularity, wide substrate scope, and operational simplicity for appending diverse functional groups. | Azide-functionalized indazoles, alkyne-bearing triazine precursors. |

| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. nih.gov | Increased efficiency, reduced waste, rapid generation of molecular complexity and library synthesis. | Indazole amines, hydrazine (B178648) derivatives, α-haloketones. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Significantly reduced reaction times, improved yields, and higher product purity. | Hydrazone cyclization, cross-coupling reactions. |

| Green Chemistry Approaches | Methods that minimize environmental impact, such as using ultrasound or mechanochemistry. nih.gov | Reduced solvent usage, lower energy consumption, and potentially novel reactivity. | Solid-state reactions, solvent-free conditions. |

Advanced Spectroscopic Characterization Techniques for Intricate Derivative Structures

As more complex and intricate derivatives of this compound are synthesized, the need for unequivocal structural elucidation becomes paramount. While standard techniques like Infrared (IR), 1D Nuclear Magnetic Resonance (¹H and ¹³C NMR), and basic Mass Spectrometry (MS) will remain fundamental, future research will necessitate the adoption of more advanced methods. ijbr.com.pkorientjchem.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for unambiguously assigning proton and carbon signals, especially in densely functionalized analogs. For determining the three-dimensional structure and stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) will be crucial. A particularly powerful future strategy involves the combination of high-resolution mass spectrometry (HRMS) with NMR. nih.gov This integrated approach allows for the precise determination of elemental composition from MS data, which then guides the structural elucidation process using NMR, providing a robust method for identifying novel and unexpected products in complex reaction mixtures. nih.gov

| Technique | Abbreviation | Information Provided | Application to Derivative Structures |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass-to-charge ratios, enabling the determination of elemental formulas. nih.gov | Unambiguous confirmation of the chemical formula for novel, complex analogs. |

| Correlation Spectroscopy | COSY | Identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net | Mapping connectivity between adjacent protons in substituted aromatic rings and aliphatic chains. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. researchgate.net | Assigning specific protons to their corresponding carbon atoms in the heterocyclic core. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds. researchgate.net | Establishing long-range connectivity, crucial for confirming the fused ring system and substituent placement. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space, regardless of bond connectivity. | Determining the 3D conformation and stereochemistry of flexible side chains or bulky substituents. |

Integration of Machine Learning and Artificial Intelligence for Accelerated Compound Design and Discovery

The traditional drug discovery pipeline is notoriously slow and expensive. nih.gov The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the design and discovery of novel this compound derivatives with desired properties. mdpi.com

AI algorithms can be trained on large datasets of known chemical compounds and their biological activities to identify novel therapeutic targets and predict potential drug candidates. nih.govnih.gov For the this compound scaffold, ML models can be developed to predict key properties such as bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) for virtual compounds before they are ever synthesized. mdpi.com This in silico screening allows researchers to prioritize the most promising candidates for synthesis and testing, dramatically reducing time and resource expenditure. nih.govmdpi.com Generative AI models can even design entirely new analogs of the core structure, optimized for specific biological targets, by learning the underlying patterns that govern molecular interactions. nih.gov

Exploration of Diverse Chemical Space through Combinatorial Chemistry and High-Throughput Synthesis

To fully explore the structure-activity relationships (SAR) of the this compound scaffold, a large and diverse library of analogs is required. Combinatorial chemistry, coupled with high-throughput synthesis (HTS) platforms, provides the means to rapidly generate such libraries. benthamscience.com

This approach involves systematically varying different parts of the molecule using a set of diverse building blocks. For instance, a combinatorial library could be created by reacting a common this compound core with hundreds of different aldehydes, amines, or carboxylic acids to generate a wide array of derivatives. benthamscience.com These reactions are typically performed in parallel on a small scale, often using automated robotic systems. The resulting compound libraries can then be screened for biological activity using high-throughput screening (HTS) assays, allowing for the rapid identification of "hit" compounds with desirable properties. researchgate.net

In-depth Mechanistic Studies of Reaction Pathways and Molecular Transformations

A fundamental understanding of the reaction mechanisms underlying the formation and transformation of the this compound system is crucial for optimizing existing synthetic routes and developing new ones. Future research should focus on detailed mechanistic studies using a combination of experimental and computational methods.

Experimental approaches may include kinetic studies to determine reaction rates and orders, isotopic labeling to trace the path of atoms through a reaction, and the isolation and characterization of reaction intermediates. For example, understanding the precise mechanism of the cyclization of hydrazones to form the final triazinoindazole ring system could allow for the development of more efficient catalysts or milder reaction conditions. researchgate.net Computational chemistry, using techniques like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the electronic factors that govern the reaction. dntb.gov.ua This synergistic approach will enable a more rational and predictable design of syntheses for this complex heterocyclic system.

Q & A

Q. What are the established synthetic routes for preparing 4-Methyl(1,2,4)triazino(4,3-b)indazole and its intermediates?

The synthesis typically involves cyclization reactions of hydrazides or amidrazones. For example, 4-amino-1,2,4-triazole derivatives can be synthesized by refluxing hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO, followed by condensation with substituted benzaldehydes to form Schiff bases . Key steps include refluxing for 18 hours, solvent distillation under reduced pressure, and crystallization with ethanol-water mixtures (yield ~65%, m.p. 141–143°C). Characterization via melting point, NMR, and IR is critical for confirming structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and analytical techniques:

- UV/Vis and IR spectroscopy to identify functional groups (e.g., triazole ring stretching at 1500–1600 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve substituent positions and confirm cyclization. For example, protons on the indazole moiety typically appear as distinct singlets in the aromatic region .

- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

- Elemental analysis to verify purity and stoichiometry .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

Prioritize assays aligned with known 1,2,4-triazinoindazole activities:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with fluconazole and norfloxacin as controls .

- Anthelmintic evaluation : In vitro motility inhibition assays using Caenorhabditis elegans or parasitic nematodes .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent optimization : Replace DMSO with ionic liquids or PEG-based solvents to improve reaction kinetics .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

- Regioselectivity control : Use sterically hindered aldehydes or directing groups to favor the 4-methyl substitution pattern .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

- Comparative NMR analysis : Cross-validate with DFT-calculated chemical shifts to confirm tautomeric forms or regiochemistry .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign molecular geometry .

- Dose-response reassessment : Re-test bioactivity with purified batches to rule out impurities causing variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the indazole or triazine positions .

- Bioisosteric replacement : Replace the methyl group with halogens or heterocycles (e.g., pyridyl) to modulate lipophilicity and target binding .

- Molecular docking : Use homology models of target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) to predict binding modes .

Q. What advanced methodologies are available for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions .

- Green chemistry : Replace toxic solvents (e.g., DMSO) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, stoichiometry) .

Methodological Resources

- Synthetic Protocols : Refer to Pellizzari reaction modifications for triazole cyclization and hydrazine-mediated ring closure for indazole fusion .

- Biological Assays : Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing .

- Computational Tools : Gaussian (DFT calculations), AutoDock (molecular docking), and MestReNova (NMR analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.